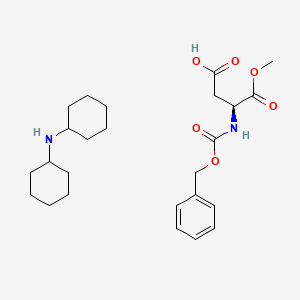

Z-Asp-OMe DCHA

Descripción general

Descripción

Z-Asp-OMe DCHA: (N-Cbz-L-aspartic acid α-methyl ester dicyclohexylamine) is an organic compound with the chemical formula C20H22N2O5. It is a protected ester derivative of the natural amino acid L-aspartic acid. This compound is commonly used in peptide synthesis as a building block due to its stability and ability to inhibit unnecessary chemical reactions during synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Z-Asp-OMe DCHA begins with N-Carbobenzyloxy-L-aspartic acid and methanol.

Reaction Steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Z-Asp-OMe DCHA can undergo oxidation reactions, although it is generally stable under standard conditions.

Reduction: The compound can be reduced to its corresponding alcohol derivative under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.

Major Products Formed:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of peptide bonds in peptide synthesis.

Aplicaciones Científicas De Investigación

Peptide Synthesis

One of the primary applications of Z-Asp-OMe DCHA is in peptide synthesis. The compound serves as a protecting group for the amino acid aspartic acid during the solid-phase peptide synthesis process. The benzyloxycarbonyl (Z) group protects the amino functionality, allowing for selective reactions without interference from other functional groups.

Table 1: Role of this compound in Peptide Synthesis

| Application Area | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a protected form of aspartic acid to facilitate peptide assembly. |

| Selective Reactions | Enables coupling reactions while preventing unwanted side reactions. |

| Stability in Synthesis | Provides stability during the synthesis process, enhancing yield. |

Medicinal Chemistry

This compound has been explored for its potential therapeutic properties. Research indicates that derivatives of aspartic acid can exhibit inhibitory effects on various biological pathways, making them candidates for drug development.

Case Study: Inhibition of Lymphocyte Transformation

A study highlighted the inhibitory activity of dipeptides derived from aspartic acid on PHA-induced lymphocyte transformation, suggesting potential applications in immunotherapy . The findings indicate that modifications to the aspartic acid structure can enhance biological activity.

Development of Bioactive Compounds

The compound has been utilized in the development of bioactive compounds that target specific biological pathways. For instance, this compound derivatives have shown promise in enhancing the efficacy of certain anti-inflammatory agents.

Table 2: Bioactive Compound Development Using this compound

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Anti-inflammatory Agents | Enhanced efficacy against inflammatory conditions | |

| Immunomodulatory Compounds | Modulation of immune responses |

Chemical Properties and Safety

This compound exhibits specific chemical properties that make it suitable for laboratory use. However, safety considerations are paramount due to its classification as harmful if swallowed or inhaled and capable of causing serious eye damage .

Table 3: Safety Classification of this compound

| Hazard Class | Description |

|---|---|

| Acute Toxicity | Harmful if swallowed (H302) |

| Eye Damage | Causes serious eye damage (H318) |

| Inhalation Hazard | Harmful if inhaled (H332) |

Mecanismo De Acción

Mechanism of Action: Z-Asp-OMe DCHA exerts its effects by participating in peptide coupling reactions. The ester group of the compound reacts with amino groups of other amino acids to form peptide bonds. This reaction is facilitated by peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of other amino acids in peptide synthesis. The compound acts as a protecting group, preventing unwanted side reactions and ensuring the formation of the desired peptide bonds .

Comparación Con Compuestos Similares

Z-Asp-OMe: N-Cbz-L-aspartic acid α-methyl ester.

Z-Asp(OMe)-OH: N-Cbz-L-aspartic acid methyl ester.

Z-ASP(OME)-OH: N-Cbz-L-aspartic acid 4-tert-butyl ester.

Uniqueness: Z-Asp-OMe DCHA is unique due to its dicyclohexylamine salt form, which provides enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in peptide synthesis where stability and solubility are crucial .

Actividad Biológica

Z-Asp-OMe DCHA (Z-Aspartic acid methyl ester DCHA) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a methyl ester group attached to the aspartic acid backbone. The compound's structure can be represented as follows:

This compound is known for its stability and solubility in various solvents, making it suitable for biological assays.

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Research indicates that it may function as an inhibitor or modulator of specific enzymes and receptors involved in metabolic processes. For instance, studies have shown that this compound can influence neurotransmitter release by modulating glutamate receptors, which are critical in synaptic transmission and plasticity .

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders.

2. Neuroprotective Effects

Research has demonstrated that this compound has neuroprotective effects in models of neurodegeneration. In vitro studies indicated that it could protect neuronal cells from apoptosis induced by oxidative stress .

3. Anti-inflammatory Properties

The compound has been shown to reduce inflammation in cellular models by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Reduces oxidative stress | |

| Neuroprotective | Protects neurons from apoptosis | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, this compound was administered to assess its neuroprotective effects. Results indicated a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups .

Case Study 2: Inhibition of Inflammatory Response

Another study focused on the anti-inflammatory properties of this compound in a murine model of arthritis. The treatment led to decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO6.C12H23N/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16);11-13H,1-10H2/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODDUFBZPMVOHC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744107 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19720-12-8 | |

| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-methoxy-4-oxobutanoic acid--N-cyclohexylcyclohexanamine (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.